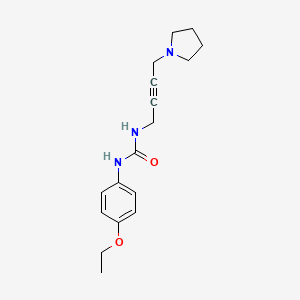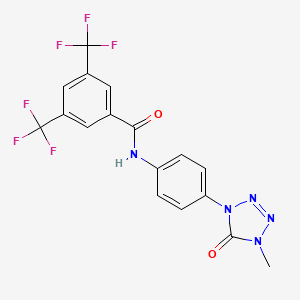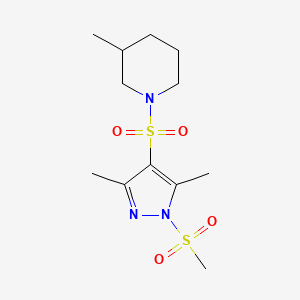
1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the specific synthesis process for “1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione” is not available, similar compounds have been synthesized through various methods. For instance, a related compound, “1-(4-(4-chlorophenoxy)phenyl)ethanone”, was synthesized by a one-pot Ullmann reaction .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated innovative synthetic pathways utilizing 1-(4-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione. For example, the acid-catalyzed transformation of aryl pentene diones into polyfunctionalized furans showcases the compound's role in creating new molecular structures with potential applications in material science and pharmaceuticals (Onitsuka, Nishino, & Kurosawa, 2000). Similarly, the formation of 1,2-dioxanes using manganese complexes underlines the compound's importance in organic synthesis and its ability to form complex structures (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Antitumor Evaluation and Molecular Docking
A significant application of this compound is found in antitumor evaluation and molecular docking studies. The synthesis and evaluation of 1-(4-Chlorophenoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione derivatives have shown potential antitumor activities, with some compounds exhibiting broad-spectrum antitumor activity and selective activities toward various cancer cell lines. Molecular docking methodologies have provided insights into the binding modes of these compounds, suggesting their utility as therapeutic agents (Al-Suwaidan, Abdel-Aziz, El-Azab, El-Sayed, Alanazi, El-Ashmawy, & Abdel-Aziz, 2015).
Material Science and Photophysical Properties
In material science, derivatives of this compound have been used to create functional materials. For instance, an asymmetric tetrathiafulvalene (TTF) derivative bearing a phenyl β-diketone group has been synthesized, showcasing its potential as a ligand towards creating multifunctional materials with conducting, non-linear optical, and magnetic properties (Wang, Li, Huang, Zhang, & Zhang, 2011). Moreover, europium complexes with β-diketone-derived ligands have been explored for their photophysical properties, offering new avenues for developing advanced luminescent materials (Raj, Biju, & Reddy, 2008).
properties
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O3/c17-11-3-7-13(8-4-11)23-12-5-1-10(2-6-12)14(21)9-15(22)16(18,19)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAIMBJOOBGHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2731534.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731536.png)
![(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one](/img/structure/B2731538.png)
![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)


![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)

